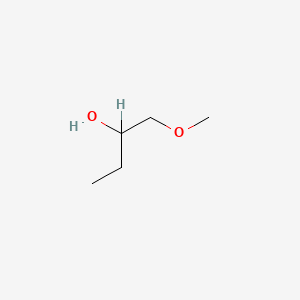

1-メトキシ-2-ブタノール

概要

説明

1-Methoxy-2-butanol is an organic compound with the molecular formula C5H12O2This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances .

科学的研究の応用

1-Methoxy-2-butanol has several scientific research applications:

Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

Biology: It is employed in the preparation of biological samples for analysis due to its solvent properties.

Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

Industry: It is utilized in the production of coatings, inks, and cleaning agents.

作用機序

Target of Action

1-Methoxy-2-butanol is a secondary alcohol

Mode of Action

Alcohols generally exert their effects by interacting with the hydrophobic regions of proteins, disrupting their structure and function . This can lead to changes in cellular processes, potentially affecting the organism’s overall physiology.

Biochemical Pathways

For instance, they can interfere with signal transduction pathways, alter membrane fluidity, and disrupt enzymatic activity

Pharmacokinetics

Like other small alcohols, it is likely to be rapidly absorbed following ingestion or inhalation, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Exposure to high concentrations of alcohols can lead to cellular damage, potentially resulting in symptoms such as headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methoxy-2-butanol. For instance, factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and reactivity. Moreover, individual factors such as age, sex, genetic factors, and health status can influence how an organism responds to exposure to this compound .

準備方法

1-Methoxy-2-butanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-butanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of propylene oxide and methanol in the presence of a base catalyst such as sodium hydroxide .

化学反応の分析

1-Methoxy-2-butanol undergoes various chemical reactions, including:

類似化合物との比較

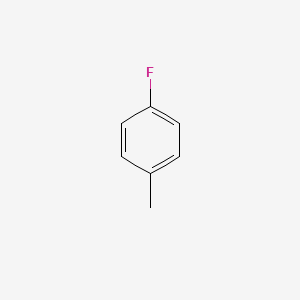

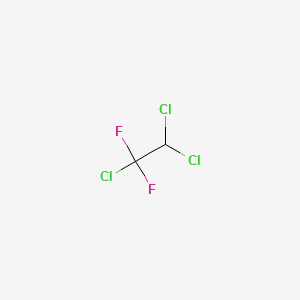

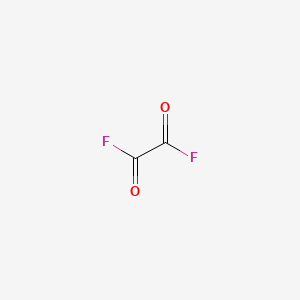

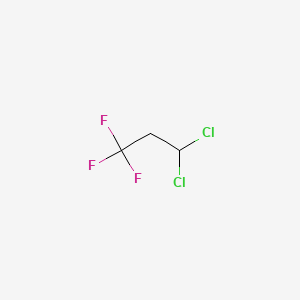

1-Methoxy-2-butanol can be compared with other similar compounds such as:

1-Methoxy-2-propanol: Similar in structure but with a different carbon chain length, leading to variations in boiling points and solvent properties.

2-Methoxy-1-propanol: An isomer with different positioning of the methoxy group, affecting its reactivity and applications.

3-Methoxy-1-butanol: Another isomer with distinct physical and chemical properties.

These comparisons highlight the uniqueness of 1-methoxy-2-butanol in terms of its specific solvent properties and reactivity.

特性

IUPAC Name |

1-methoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZZMFWKAQEMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866360 | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53778-73-7 | |

| Record name | 1-Methoxy-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53778-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053778737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxybutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

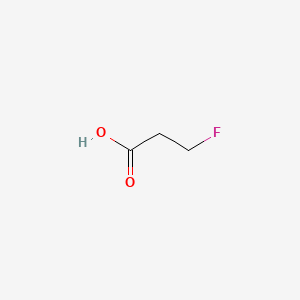

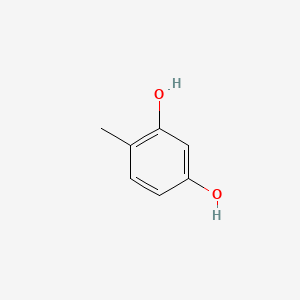

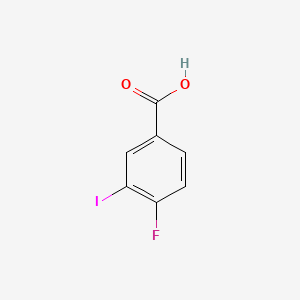

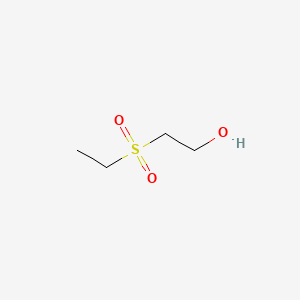

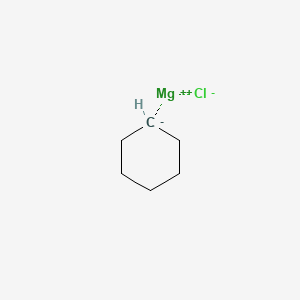

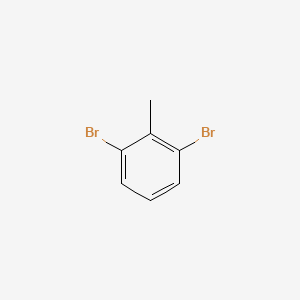

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

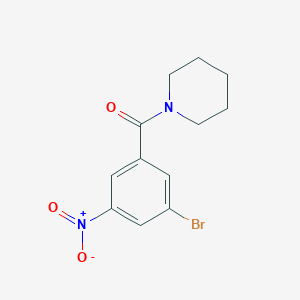

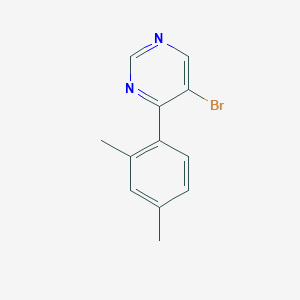

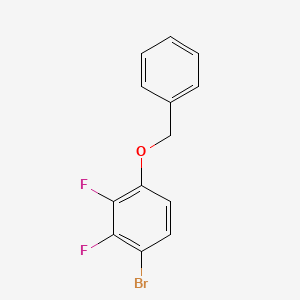

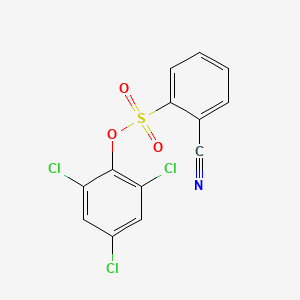

Feasible Synthetic Routes

Q1: The provided research mentions that both 1-Methoxy-2-butanol and 3-Methoxy-1-butanol act as "water structure promoters". What does this mean and what is the significance of this finding?

A1: The term "water structure promoter" refers to a compound's ability to enhance the hydrogen bonding network within water. [] This typically manifests as an increase in the relaxation time of water molecules, indicating a more ordered structure. The study utilized ultrasonic absorption measurements to investigate this phenomenon. While the exact implications for 1-Methoxy-2-butanol require further investigation, understanding how a compound influences water structure is crucial for predicting its behavior in solution, particularly in biological systems where water plays a critical role.

Q2: One study focuses on the "enthalpic virial coefficient" of alkoxy alcohol isomers. Why is this property significant and how does it relate to 1-Methoxy-2-butanol?

A2: The enthalpic virial coefficient provides insights into the interactions between molecules in a solution. [] A large difference in this coefficient among isomers, as the study suggests, indicates that subtle changes in molecular structure can significantly impact these interactions. This is relevant to 1-Methoxy-2-butanol as it highlights the importance of considering isomeric variations when studying its properties and potential applications. Further research could explore how the specific structural features of 1-Methoxy-2-butanol contribute to its enthalpic virial coefficient and, consequently, its behavior in various chemical environments.

Q3: Are there any foreseeable challenges in developing analytical methods for the detection and quantification of 1-Methoxy-2-butanol in complex mixtures?

A3: While not directly addressed in the provided papers, developing robust analytical methods for 1-Methoxy-2-butanol could be challenging due to its physicochemical properties. Its polarity and potential for hydrogen bonding might lead to interference from other compounds in complex mixtures, necessitating the development of highly selective and sensitive analytical techniques. [, ] Further research focusing on chromatographic separation methods coupled with mass spectrometry could provide solutions for accurate quantification in diverse matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。